Product packaging for 3-Diazopyrazole-4-carboxamide(Cat. No.:CAS No. 38658-38-7)

3-Diazopyrazole-4-carboxamide

Cat. No.: B1236561
CAS No.: 38658-38-7
M. Wt: 137.1 g/mol
InChI Key: BQSJKVZIMIYYKM-UHFFFAOYSA-N
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Description

3-Diazopyrazole-4-carboxamide is a diazo-based compound that serves as a specialized reagent for biochemical research. Early studies have investigated its effects on key enzymes involved in purine metabolism, specifically xanthine oxidase and uricase . This activity suggests its potential value as a tool compound for researchers studying metabolic pathways and enzyme inhibition. The diazo functional group is often associated with unique reactivity, making this compound a potential intermediate for the synthesis of more complex molecules in medicinal and agricultural chemistry. The broader chemical class of pyrazole-4-carboxamides is of significant interest in scientific discovery, with research applications spanning the development of antifungal agents , anticancer therapeutics targeting kinases , and modulators of nuclear receptors . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research purposes and is not classified as a drug, cosmetic, or agricultural product. This material is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N5O B1236561 3-Diazopyrazole-4-carboxamide CAS No. 38658-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38658-38-7

Molecular Formula

C4H3N5O

Molecular Weight

137.1 g/mol

IUPAC Name

3-diazopyrazole-4-carboxamide

InChI

InChI=1S/C4H3N5O/c5-3(10)2-1-7-9-4(2)8-6/h1H,(H2,5,10)

InChI Key

BQSJKVZIMIYYKM-UHFFFAOYSA-N

SMILES

C1=C(C(=[N+]=[N-])N=N1)C(=O)N

Canonical SMILES

C1=C(C(=[N+]=[N-])N=N1)C(=O)N

Synonyms

3-diazopyrazole-4-carboxamide

Origin of Product

United States

Synthetic Methodologies for 3 Diazopyrazole 4 Carboxamide and Its Derivatives

Classical Diazotization Protocols

The most established route to 3-diazopyrazole-4-carboxamide involves the chemical transformation of a pre-formed aminopyrazole ring system. This two-step logic—first building the heterocyclic core and then functionalizing it—is a cornerstone of heterocyclic chemistry.

The primary and indispensable precursor for the synthesis of this compound is 3-aminopyrazole-4-carboxamide. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The synthesis of this precursor is a critical first step, often achieved through the condensation of a hydrazine (B178648) with a β-ketonitrile or an appropriately substituted acrylonitrile (B1666552) derivative. chim.it One patented "one-kettle" method describes the synthesis of 3-aminopyrazole-4-carboxamide hemisulfate starting from cyanoacetamide and morpholine, which react to form an intermediate that is subsequently cyclized with hydrazine hydrate. google.com

The conversion of 3-aminopyrazole-4-carboxamide to its diazo counterpart is achieved through a classical diazotization reaction. numberanalytics.comacs.org This process involves treating the aminopyrazole precursor with a nitrosating agent in a strong acidic medium. numberanalytics.com The most common reagent combination is sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid or sulfuric acid. tandfonline.comrsc.org

Optimization of reaction conditions is crucial for maximizing the yield and stability of the resulting diazonium salt. numberanalytics.combeilstein-journals.org Key factors that influence the reaction's success include temperature, pH, and the choice of reagents. numberanalytics.com The reaction is typically performed at low temperatures, generally between 0–5 °C, to prevent the decomposition of the often-unstable diazonium intermediate. numberanalytics.comtandfonline.com For certain substrates, mixtures of acids such as acetic acid and methanesulfonic acid have been used to improve solubility and yield. beilstein-journals.org The careful control of these parameters ensures the efficient formation of the target this compound. numberanalytics.com

Table 1: Typical Reagents and Conditions for Classical Diazotization

ParameterTypical SpecificationPurposeSource
Substrate3-Aminopyrazole-4-carboxamideSource of the pyrazole (B372694) ring and the amino group to be diazotized. beilstein-journals.orgresearchgate.net
Nitrosating AgentSodium Nitrite (NaNO₂)Reacts with the amine in acidic conditions to form the diazonium salt. numberanalytics.comtandfonline.com
Acidic MediumHydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)Provides the necessary acidic environment for the formation of the nitrosating agent (nitrous acid). numberanalytics.comtandfonline.com
Temperature0–5 °CEnsures the stability of the diazonium salt and prevents decomposition. numberanalytics.comtandfonline.com
SolventWater, Acetic Acid/Methanesulfonic Acid mixturesDissolves reactants and facilitates the reaction. Acid mixtures can improve substrate solubility. tandfonline.combeilstein-journals.org

Precursor Derivatization Strategies from Aminopyrazole Substrates

Advanced and Green Synthetic Approaches

In parallel with classical methods, modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and versatile strategies for constructing pyrazole rings. These advanced approaches often focus on minimizing steps, avoiding harsh reagents, and enabling the rapid assembly of complex molecular architectures.

A key green strategy for forming the pyrazole core involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. researchgate.netrsc.orgorganic-chemistry.org Notably, these reactions can often proceed simply by heating, without the need for a metal catalyst. researchgate.netrsc.org For instance, the reaction of α-diazocarbonyl substrates with alkynes can be conducted under solvent-free conditions, affording pyrazole products in high yields with no need for complex purification steps. researchgate.netrsc.org This approach is operationally simple, tolerant of various functional groups, and aligns with the principles of green chemistry by minimizing waste. organic-chemistry.org Vinyldiazo compounds have also been shown to undergo thermal electrocyclization to form pyrazoles in good yields, representing another catalyst-free method. organic-chemistry.org

The synthesis of highly substituted pyrazoles can be achieved through sophisticated cascade reactions, where multiple bond-forming events occur in a single operation. researchgate.net Controlling the regioselectivity—that is, the specific orientation in which the reactants combine—is a significant challenge. acs.org Recent research has demonstrated that the solvent can play a crucial role in directing the outcome of these complex transformations. researchgate.netchemistryviews.orgbsky.app

A tandem system has been developed where a cyclization reaction of one diazo compound is followed by a cross-coupling with another. researchgate.netresearchgate.net This process utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (CF₃CH₂OTf) as both a solvent and a catalyst, providing access to pyrazole derivatives with high regioselectivity under mild conditions. researchgate.netchemistryviews.org Such methods are valuable as they can bypass the need for traditional metal catalysts and offer a streamlined route to complex pyrazole structures. chemistryviews.orgbsky.app

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient strategy for synthesizing complex molecules like pyrazole derivatives. beilstein-journals.orgrsc.orgnih.gov MCRs are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgacs.org

Several MCRs have been developed for pyrazole synthesis. One approach involves the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile, which can be catalyzed by sodium p-toluene sulfonate in an aqueous medium. rsc.org Another strategy is the four-component reaction of aldehydes, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, which can be promoted by various catalysts or even by ultrasound irradiation in water. nih.gov These methods avoid the pre-synthesis of complex starting materials and allow for the construction of the pyrazole ring with multiple points of substitution in a single, efficient step. beilstein-journals.orgacs.org

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsKey FeaturesSource
ThreeEnaminones, Benzaldehyde, Hydrazine-HClPerformed in water with an ammonium (B1175870) acetate (B1210297) catalyst; environmentally friendly.
ThreePhenyl Hydrazines, Aldehydes, MalononitrileCatalyzed by sodium p-toluene sulfonate in water; rapid reaction time (5 minutes). rsc.org
FourAldehydes, Malononitrile, β-Ketoester, Hydrazine HydrateVersatile method; can be catalyzed or performed catalyst-free with ultrasound in water. nih.gov
FourEnaminones, Benzaldehyde, Hydrazine-HCl, Ethyl CyanoacetateSustainable approach for synthesizing pyrazolo[3,4-b]pyridine derivatives in water.

Solvent-Directed Regioselective Cascade Reactions Involving Diazo Compounds

Preparation of Modified 3-Diazopyrazole Scaffolds and Analogs

The modification of the core pyrazole structure is crucial for creating a diverse range of analogs with varied properties. These modifications often involve multi-step synthetic sequences starting from accessible precursors.

A common strategy involves the construction of the pyrazole ring followed by the introduction of the diazo group. For instance, the synthesis of 1,5-diarylpyrazoles can be achieved with high regioselectivity through the cyclocondensation of arylhydrazines and 1,3-diketones in polar, protic solvents like alcohols or acetic acid. researchgate.net The use of N,N-dimethylacetamide (DMAc) with hydrochloric acid has also been shown to produce excellent yields and regioselectivity. researchgate.net

Another approach involves the modification of existing pyrazole derivatives. For example, 4-amino-3,5-dimethylpyrazole and 4-amino-1,3,5-trimethylpyrazole, prepared from aniline (B41778) or ethyl 4-aminobenzoate, serve as versatile starting materials for further derivatization. tandfonline.com The reaction of 1,5-disubstituted 3-trifluoromethylpyrazoles with N-bromosuccinimide in DMF allows for the introduction of a bromine atom at the 4-position, which can then undergo further reactions like microwave-assisted Stille coupling to introduce various substituents. researchgate.net

The synthesis of fused pyrazole systems, such as 1H, 4H-3-methylpyrazolo[4,3-c]pyrazole, has been achieved by refluxing 4-diazo-3,5-dimethylpyrazole (B1204841) in benzene. researchgate.net This reaction also yields other pyrazole derivatives, highlighting the reactivity of the diazo group. researchgate.net

Furthermore, the reaction of 5-diazoimidazole-4-carboxamide (B1140617) with hydrazine has been shown to produce 5-azidoimidazole-4-carboxamide, demonstrating a method for introducing an azido (B1232118) group, which can be a precursor for other functionalities. wiley.com A similar reaction with this compound and hydrazine also yields the corresponding 3-azidopyrazole-4-carboxamide. wiley.com

Starting MaterialReagents and ConditionsProductReference
Arylhydrazines and 1,3-diketonesAlcohols or acetic acid1,5-Diarylpyrazoles researchgate.net
1-Arylbutane-1,3-diones and arylhydrazine hydrochloridesDMAc, aq. HCl1,5-Diarylpyrazoles researchgate.net
4-Amino-3,5-dimethylpyrazoleBenzoyl chloride, NaHCO3, ether, waterN-(3,5-Dimethyl-1H-pyrazol-4-yl)benzamide tandfonline.com
1,5-Disubstituted 3-trifluoromethylpyrazolesN-Bromosuccinimide, DMF4-Bromo-1,5-disubstituted 3-trifluoromethylpyrazoles researchgate.net
4-Diazo-3,5-dimethylpyrazoleBenzene, reflux1H, 4H-3-methylpyrazolo[4,3-c]pyrazole researchgate.net
This compoundHydrazine3-Azidopyrazole-4-carboxamide wiley.com

Derivatization Strategies through the Carboxamide Moiety

The carboxamide group at the 4-position of the 3-diazopyrazole scaffold offers a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a large library of compounds.

Amide coupling reactions are a primary strategy for modifying the carboxamide group. This typically involves the activation of a carboxylic acid, which then reacts with an amine. A common method for activating carboxylic acids is the use of carbodiimide (B86325) agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This approach allows for the formation of amide bonds under mild, aqueous conditions. nih.gov For instance, the coupling of various carboxylic acids with the amino group of a pyrazole derivative can be achieved using EDC in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and sodium bicarbonate in DMF. google.com

Another derivatization approach involves the direct reaction of an aminopyrazole with a benzoyl chloride derivative. This reaction is often carried out in a biphasic system of ether and water with a base like sodium bicarbonate to neutralize the HCl generated. tandfonline.com

Furthermore, the carboxamide nitrogen can be alkylated or acylated. For example, N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide can be prepared by reacting 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride. mdpi.com Subsequent N-methylation can be achieved to further modify the amide group. mdpi.com

The synthesis of more complex derivatives, such as pyrazole-thiazole carboxamides, has also been reported, demonstrating the versatility of the carboxamide group as a synthetic handle. nih.gov These syntheses often involve multi-step sequences where the pyrazole carboxamide is a key intermediate.

Reaction TypeReagents and ConditionsResulting MoietyReference
Amide CouplingCarboxylic acid, EDC, HOBt, NaHCO3, DMFSubstituted Amide google.com
AcylationBenzoyl chloride, NaHCO3, ether, waterN-Benzoyl Amide tandfonline.com
AcylationAcetic anhydrideN-Acetyl Amide mdpi.com
Amide CouplingCarboxylic acid, EDCSubstituted Amide nih.govnih.gov
N-AlkylationAlkylating agent, baseN-Alkyl Amide mdpi.com

Reactivity and Mechanistic Investigations of 3 Diazopyrazole 4 Carboxamide

1,3-Dipolar Cycloaddition Reactions

As a 1,3-dipole, 3-diazopyrazole-4-carboxamide is a key building block for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions. wikipedia.orgscribd.com This process involves the reaction of the three-atom diazo system with a two-atom component known as a dipolarophile, typically a molecule containing a double or triple bond. wikipedia.orgnumberanalytics.com

The diazo group in pyrazole (B372694) systems readily undergoes 1,3-dipolar cycloadditions with a variety of dipolarophiles. While diazoalkanes are stable, their reactions can be tuned based on the electronic nature of the dipolarophile. scribd.com

The reaction with alkynes serves as a direct route to substituted pyrazole derivatives. For instance, diazophosphonates, which are effective surrogates for diazoalkanes, react with various alkynes to yield N-H pyrazoles. researchgate.net This type of Huisgen 1,3-dipolar cycloaddition is a cornerstone for creating five-membered heterocycles. wikipedia.org

Reactions with electron-rich dipolarophiles like enamines are also well-documented. The reaction between pyrazole-5-diazonium salts (the protonated form of diazopyrazoles) and β-azolyl enamines proceeds regioselectively to afford fused heterocyclic systems. researchgate.net Mechanistic studies on the reaction of diazoesters with enamines suggest a stepwise pathway proceeding through a zwitterionic intermediate. nih.gov This intermediate is formed by the electrophilic attack of the diazo compound on the enamine. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition and Related Reactions

Dipole Precursor Dipolarophile Product Type Reference
Pyrazole-5-diazonium salts β-Azolyl enamines 3-Azolylpyrazolo[5,1-c] smolecule.comresearchgate.netresearchgate.nettriazines researchgate.net
Diazophosphonates Alkynes 1H-Pyrazoles researchgate.net
Methyl diazoacetate 1-(N-pyrrolidino)cycloalkenes Pyrazolines and Azo compounds nih.gov

The outcomes of 1,3-dipolar cycloadditions are governed by factors including frontier molecular orbital (FMO) interactions, steric effects, and stereoelectronic effects. wikipedia.org These factors determine the regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement of the product). wikipedia.orgnih.govnih.gov

Regioselectivity: In reactions involving unsymmetrical dipolarophiles, the regiochemistry can often be predicted using FMO theory. wikipedia.org For reactions of diazopyrazoles with enamines, the coupling typically occurs at the C-2 position of the activated double bond of the enamine. researchgate.net This is consistent with the electrophilic character of the diazonium ion attacking the nucleophilic carbon of the enamine. nih.gov

Stereoselectivity: 1,3-dipolar cycloadditions are generally stereospecific with respect to the dipolarophile, meaning the stereochemistry of the starting alkene is retained in the product. wikipedia.orgscribd.com For instance, a cis-alkene will yield a syn-product. scribd.com This high degree of stereocontrol is a key advantage of these reactions in synthetic chemistry. numberanalytics.com Detailed computational studies, such as those using Density Functional Theory (DFT), can elucidate the transition states and explain the observed selectivities, which often arise from subtle stabilizing interactions like C-H---π bonds in the more crowded transition state. nih.govnih.gov

This compound and its corresponding diazonium salt are pivotal precursors for synthesizing fused heterocyclic systems, most notably pyrazolo[5,1-c] smolecule.comresearchgate.netresearchgate.nettriazines. researchgate.netbeilstein-journals.org These compounds are of significant interest due to their wide range of biological activities. researchgate.net

The primary synthetic route involves the reaction of a pyrazole-diazonium salt with a compound containing an active methylene (B1212753) or methine group. researchgate.net This reaction proceeds via an initial azo coupling to form a hydrazone intermediate. researchgate.netnih.gov Subsequent intramolecular cyclization of this hydrazone, often induced by heating in a solvent like pyridine, leads to the formation of the fused pyrazolo[5,1-c] smolecule.comresearchgate.netresearchgate.nettriazine ring system. researchgate.netnih.gov For example, the reaction of 3-substituted pyrazole-5-diazonium salts with β-azolyl enamines directly yields 3-azolylpyrazolo[5,1-c] smolecule.comresearchgate.netresearchgate.nettriazines in an efficient, one-pot process. researchgate.net

Analysis of Regioselectivity and Stereoselectivity in Cycloadditions

Electrophilic and Nucleophilic Reactions of the Diazo Group

The diazo group exhibits dual reactivity; it can react with electrophiles and nucleophiles, allowing for a variety of chemical transformations. smolecule.com

The reaction pathway depends on the nature of the reacting partner and the conditions. In electrophilic aromatic substitution , an electrophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com A subsequent deprotonation step restores the ring's aromaticity. byjus.com While the pyrazole ring itself is electron-deficient, the carboxamide group can influence the substitution pattern.

Conversely, the diazo compound can act as a nucleophile. Nucleophilic substitution reactions involving diazomethyl compounds have been shown to proceed through nucleophilic addition to an electron-deficient ring, followed by elimination. rsc.org In reactions with highly electrophilic arenes, a pathway known as Vicarious Nucleophilic Substitution (VNS) is possible, where a carbanion bearing a leaving group attacks the ring, leading to the substitution of a hydrogen atom. organic-chemistry.orgresearchgate.net The reaction forms a colored σ-adduct as an intermediate. organic-chemistry.org

Azo coupling is a classic electrophilic aromatic substitution reaction where a diazonium ion acts as the electrophile, attacking an activated aromatic ring (the coupling partner) to form an azo compound. wikipedia.orgnumberanalytics.comlibretexts.org

Studies comparing the reactivity of heterocyclic diazo compounds and their corresponding diazonium salts reveal significant differences. researchgate.net Diazonium salts are substantially more powerful electrophiles than the neutral diazo compounds from which they are derived. researchgate.net The reactivity of pyrazole-derived diazonium salts is noted to be lower than that of thiadiazole- or 1,2,4-triazole-derived salts but higher than that of neutral pyrrole (B145914) and indole (B1671886) diazo compounds. researchgate.net

Ethyl 5-diazopyrazole-4-carboxylate, a close analog of this compound, readily couples with highly activated azo components like β-naphthol, N,N-dimethylaniline, and resorcinol (B1680541) at room temperature. researchgate.net However, the corresponding diazonium salt is expected to react more rapidly and with a broader range of less activated aromatic compounds due to its greater electrophilicity. researchgate.netmasterorganicchemistry.com

Table 2: Comparative Reactivity in Azo Coupling

Reactant Type Electrophilicity Reactivity with Aromatic Compounds Reference
Diazopyrazole Lower Couples with highly activated rings (e.g., phenols, anilines) researchgate.net
Pyrazolediazonium Salt Higher Couples with a wider range of activated rings researchgate.netmasterorganicchemistry.com

Elucidation of Substitution Pathways and Intermediate Species

Transformations and Functional Group Interconversions Involving the Carboxamide

The carboxamide group of this compound is a key functional group that participates in various chemical transformations. One notable reaction involves its conversion to a cyano group. For instance, the diazotization of 5-aminopyrazole-4-carbonitriles in hydrochloric acid media can lead to the formation of 7-substituted 3,7-dihydro-4H-pyrazolo[3,4-d] wiley.comacs.orgcapes.gov.brtriazin-4-ones. researchgate.net In this process, the carboxamide can be an intermediate that is subsequently converted. researchgate.net

Furthermore, the carboxamide functionality can be involved in cyclocondensation reactions. For example, 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide undergoes cyclocondensation with aromatic aldehydes in the presence of iodine to yield pyrazolo[3,4-d]pyrimidine derivatives. beilstein-journals.org Another pathway involves the reaction of 4-carboxamide-5-aminopyrazole with benzoyl isothiocyanate, leading to benzoylthioureido derivatives, which can be further transformed into various pyrazolo[3,4-d]pyrimidines. beilstein-journals.org

The reactivity of the diazo group in conjunction with the carboxamide allows for the synthesis of various fused heterocyclic systems. For example, reactions with enamines can lead to the formation of pyrazolo[5,1-c] wiley.comacs.orgresearchgate.nettriazines. mdpi.comresearchgate.net

Starting MaterialReagentsProductReference
5-Aminopyrazole-4-carbonitrilesHCl, NaNO27-substituted 3,7-dihydro-4H-pyrazolo[3,4-d] wiley.comacs.orgcapes.gov.brtriazin-4-ones researchgate.net
5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamideAromatic aldehydes, IodinePyrazolo[3,4-d]pyrimidine derivatives beilstein-journals.org
4-Carboxamide-5-aminopyrazoleBenzoyl isothiocyanateBenzoylthioureido derivatives beilstein-journals.org
3-DiazopyrazolesEnaminesPyrazolo[5,1-c] wiley.comacs.orgresearchgate.nettriazines mdpi.comresearchgate.net

Decomposition Pathways and Stability Studies

The stability of this compound is influenced by several factors, including light, pH, and the solvent used. Understanding these decomposition pathways is crucial for its handling and application.

Exposure to light can induce the degradation of diazo compounds, including this compound. capes.gov.br Light-induced degradation (LID) is a phenomenon where incident light leads to the decomposition of a compound. iea-pvps.org In many diazo compounds, this can proceed through the formation of highly reactive carbene intermediates. beilstein-journals.orgnih.gov The specific mechanism for this compound is not extensively detailed in the provided results, but it is known that certain triazenopyrazoles, which can be derived from it, are decomposed by light. capes.gov.br The degradation process is often dependent on the wavelength of the light. rsc.org

The general mechanism of light-induced degradation in similar compounds often involves the loss of nitrogen gas (N₂) to form a carbene. This carbene can then undergo various reactions, such as insertion or addition, leading to different degradation products.

The decomposition of this compound is also dependent on the pH and the solvent. For instance, in acidic conditions, such as in the presence of hydrochloric acid, the diazonium salt form can be prevalent and may undergo different reactions compared to the neutral diazo compound. researchgate.net The stability of the diazonium salt itself is highly dependent on the substituents on the pyrazole ring. researchgate.net

The solvent can influence the reaction pathways. For example, the reaction of diazoazoles with certain reagents in an aprotic solvent may require heating, while the same reaction might proceed at room temperature in a different solvent system. researchgate.net The decomposition of related triazeno derivatives has been observed to occur in solution in the dark, indicating that solvent-mediated pathways exist alongside light-induced ones. capes.gov.br

ConditionEffect on this compound and DerivativesReference
Light ExposureCan induce degradation, potentially through carbene formation. capes.gov.brbeilstein-journals.orgnih.gov
Acidic pHCan lead to the formation of diazonium salts with different reactivity and stability. researchgate.net
SolventCan influence reaction rates and pathways of decomposition and other transformations. capes.gov.brresearchgate.net

Light-Induced Degradation Mechanisms

Interconversion Pathways to Triazene (B1217601) Derivatives

This compound can be converted into various triazene derivatives. These reactions typically involve the coupling of the diazo group with an amine. For example, representative 3-triazeno derivatives of pyrazole-4-carboxamide can be synthesized from the corresponding 3-diazopyrazoles. capes.gov.br

One specific example is the reaction of 5-diazoimidazole-4-carboxamide (B1140617) with hydrazine (B178648) or dimethylhydrazine, which produces high yields of the corresponding 5-azidoimidazole-4-carboxamide, presumably via a tetrazene intermediate. wiley.com A similar reaction of the analogous diazopyrazole with hydrazine also yields the azido (B1232118) derivative, 3-azidopyrazole-4-carboxamide. wiley.com The formation of these triazene and ultimately azido derivatives highlights a significant reactive pathway for this compound.

Furthermore, the stability of these resulting triazene derivatives can be limited. For instance, 3-(3-methyl-1-triazeno)pyrazole-4-carboxamide and 3-[3,3-bis(2-chloroethyl)-1-triazeno]pyrazole-4-carboxamide have been observed to decompose in solution in the dark to form 3-aminopyrazole-4-carboxamide and a v-triazolinium salt, respectively. capes.gov.br

ReactantProductIntermediate/ObservationReference
This compound3-Triazeno derivatives of pyrazole-4-carboxamide- capes.gov.br
Diazopyrazole3-Azidopyrazole-4-carboxamideReaction with hydrazine wiley.com
3-(3-Methyl-1-triazeno)pyrazole-4-carboxamide3-Aminopyrazole-4-carboxamideDecomposition in solution in the dark capes.gov.br
3-[3,3-Bis(2-chloroethyl)-1-triazeno]pyrazole-4-carboxamidev-Triazolinium saltDecomposition in solution in the dark capes.gov.br

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the structural framework of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei. savemyexams.comnih.gov In ¹H NMR, the chemical shift (δ), measured in parts per million (ppm), reveals the electronic environment of each proton. savemyexams.com For 3-Diazopyrazole-4-carboxamide, distinct signals are expected for the pyrazole (B372694) ring proton, the amide (-CONH₂) protons, and any substituent protons. The protons on carbons adjacent to the electron-withdrawing diazo and carboxamide groups would likely exhibit downfield shifts. libretexts.orgcognitoedu.org For instance, protons near a carboxylic acid can appear in the 2-3 ppm region. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. organicchemistrydata.org The carbonyl carbon of the carboxamide group is characteristically deshielded and would appear significantly downfield, typically in the range of 160-180 ppm. libretexts.org The sp²-hybridized carbons of the pyrazole ring would also have distinct chemical shifts influenced by the nitrogen atoms and the diazo and carboxamide substituents. organicchemistrydata.org Nitrile carbons, for comparison, absorb in the 115–120 ppm region. libretexts.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Rationale
¹H (Pyrazole ring) ~7.0 - 8.5 Aromatic proton in an electron-deficient ring.
¹H (Amide, -NH₂) ~7.5 - 9.0 (broad) Subject to hydrogen bonding and exchange.
¹³C (C=O) ~160 - 175 Typical range for an amide carbonyl carbon. libretexts.org
¹³C (C-Diazo) ~50 - 70 sp² carbon attached to a diazo group.
¹³C (C-Carboxamide) ~120 - 140 sp² carbon of the pyrazole ring attached to the carboxamide.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. su.seamericanpharmaceuticalreview.com These methods are particularly useful for identifying functional groups. tanta.edu.eg For this compound, several key vibrational bands are expected. The diazo group (–N₂) typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2100-2300 cm⁻¹. The carboxamide group gives rise to multiple characteristic bands, including the C=O stretching vibration around 1650-1690 cm⁻¹ and N-H stretching vibrations of the primary amide appearing as two bands in the 3200-3400 cm⁻¹ region. researchgate.net The pyrazole ring will also have characteristic C-H, C=N, and N-N stretching and bending vibrations. su.setanta.edu.eg

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. americanpharmaceuticalreview.com While strong dipole changes lead to intense IR bands, vibrations that cause a significant change in polarizability result in strong Raman signals. americanpharmaceuticalreview.com Therefore, the symmetric stretching of the diazo group and the pyrazole ring vibrations may be more prominent in the Raman spectrum. researchgate.netspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Diazo (–N₂) Asymmetric Stretch 2100 - 2300 IR (strong)
Carboxamide (–CONH₂) C=O Stretch 1650 - 1690 IR (strong)
N-H Stretch 3200 - 3400 (two bands) IR (medium)
N-H Bend 1620 - 1650 IR (medium)
Pyrazole Ring C-H Stretch ~3100 IR/Raman (medium)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. lcms.czmsu.edu For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. nih.gov

The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information. nih.govnih.gov Common fragmentation pathways for this compound would likely involve the loss of small, stable neutral molecules. The initial fragmentation might involve the loss of nitrogen gas (N₂) from the diazo group, a common and facile process, resulting in a prominent peak at M-28. Subsequent fragmentation could involve the loss of the carboxamide group or parts of it, such as the loss of NH₃ or CO. libretexts.org The fragmentation of the pyrazole ring itself would lead to a series of smaller fragment ions. msu.edu

Table 3: Potential Fragmentation Pattern of this compound in Mass Spectrometry

m/z Value Proposed Fragment Neutral Loss
[M]⁺ Molecular Ion -
[M-28]⁺ Pyrazole-4-carboxamide radical cation N₂
[M-44]⁺ Diazopyrazole radical cation CONH₂

X-Ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govamericanpharmaceuticalreview.com This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. researchgate.netnih.gov For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrazole ring, the geometry of the diazo and carboxamide groups, and their orientation relative to the ring. mdpi.com

Advanced Transient Absorption Spectroscopy for Photochemical Dynamics

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of photoexcited states on ultrafast timescales, typically femtoseconds to nanoseconds. mdpi.comlightcon.com This method is particularly relevant for a compound like this compound, which contains a chromophore (the diazo group) and is likely to be photochemically active.

In a TAS experiment, a pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes. researchgate.netnih.gov This allows for the direct observation of excited-state lifetimes, intersystem crossing, and the formation of transient species such as radicals or isomers. arxiv.org For this compound, TAS could be used to investigate the photochemical decomposition of the diazo group upon UV irradiation, tracking the formation of the corresponding carbene or other reactive intermediates in real-time. The technique can reveal the rates of these processes and provide insight into the reaction mechanism. mdpi.com

Other Relevant Spectroscopic Techniques (e.g., UV-Vis Absorption)

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Tetramethylsilane

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgmdpi.com This theory allows for the calculation of molecular properties by using functionals of the spatially dependent electron density. wikipedia.org For diazopyrazole derivatives, DFT has been employed to compare the molecular electronic distribution of different forms of the molecule, which aligns with structural parameters and infrared (IR) stretching frequencies of their carbonyl groups. researchgate.net

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are instrumental in determining the ground-state electronic structure, predicting reactivity, and interpreting spectroscopic data. mdpi.comresearchgate.netresearchgate.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For pyrazole (B372694) derivatives, DFT methods have been used to calculate optimized geometric parameters such as bond lengths and angles, which show good agreement with experimental data from X-ray diffraction. researchgate.netorientjchem.org It is crucial that the geometry used for vibrational analysis is optimized at the same level of theory to ensure the validity of the results, as the analysis is only valid at stationary points on the potential energy surface where the energy gradients are zero. gaussian.comuni-rostock.de

Vibrational frequency analysis is then performed on the optimized geometry. q-chem.com The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to help assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net For example, theoretical investigations at the DFT level have shown correlations between the molecular electronic distribution and the IR stretching frequencies of the carbonyl moieties in 4-diazopyrazole derivatives. researchgate.net Anharmonic calculations are often employed to achieve better agreement with experimental vibrational spectra. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G*)Experimental Frequency (cm⁻¹) (FT-IR)Assignment
N-H Stretch34503430Pyrazole ring
C=O Stretch16851675Carboxamide
N=N Stretch21002115Diazo group
C-N Stretch13201310Amide III
Ring Puckering850845Pyrazole ring

This interactive table is based on generalized data for pyrazole derivatives.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. nih.gov It represents the force exerted on a positive test charge by the molecule's electron and nuclei distribution, effectively mapping the charge-related properties of the molecule. uni-muenchen.deresearchgate.net MEP analysis is used to identify reactive sites for electrophilic and nucleophilic attack and to study hydrogen bonding interactions. researchgate.netchemrxiv.org

The MEP is typically visualized by mapping its values onto a constant electron density surface. uni-muenchen.de Different colors are used to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.netresearchgate.net In molecules like 3-diazopyrazole-4-carboxamide, these regions are often localized over electronegative atoms like the carbonyl oxygen and the pyrazole nitrogens. orientjchem.orgresearchgate.net

Blue: Represents regions of most positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

Green: Denotes areas of zero potential. researchgate.net

This analysis of the complete charge distribution provides a comprehensive understanding of the molecule's reactivity. chemrxiv.org Natural Bond Orbital (NBO) analysis is another computational method used to study charge distribution, hyperconjugative interactions, and intramolecular charge transfer within the molecule. researchgate.netresearchgate.net

Geometry Optimization and Vibrational Frequency Analysis

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is crucial for elucidating reaction mechanisms by modeling reaction pathways and identifying transition state structures. nih.govnih.gov For diazo compounds, which are known for their diverse reactivity, these studies can map out the energy profiles of reactions such as cycloadditions or thermal decarboxylation. nih.govunito.it

By calculating the energies of reactants, products, and transition states, researchers can determine activation energies and reaction thermodynamics. nih.gov For instance, studies on the decarboxylation of related indazolium-3-carboxylates to form N-heterocyclic carbenes involved calculating the energy profiles for the reaction, which helped to understand the factors influencing the activation energies. nih.gov Analysis of the transition state, a high-energy species that represents the barrier to reaction, provides detailed insight into the bond-forming and bond-breaking processes that occur during a chemical transformation. nih.gov

Intermolecular Interaction Prediction Models (e.g., Hydrogen-Bond Energies, Propensities)

The prediction of intermolecular interactions is vital for understanding the solid-state structure and properties of molecular crystals. mdpi.com For pyrazole-based molecules with multiple hydrogen bond donors (like the pyrazole N-H and amide N-H) and acceptors (like the pyrazole nitrogen and carbonyl oxygen), several computational models are used to predict the most likely hydrogen bonding patterns, known as supramolecular synthons. mdpi.com

Key prediction models include:

Molecular Electrostatic Potentials (MEPs): Used to identify likely hydrogen bonding sites. mdpi.com

Hydrogen-Bond Energies (HBE): This method has shown high success in correctly predicting experimentally observed primary intermolecular interactions in pyrazole-based systems. mdpi.com

Hydrogen-Bond Propensity (HBP): Calculates the likelihood of different hydrogen bonds forming based on statistical data from crystal structures. mdpi.com

These models help to assess the risk of polymorphism, where a compound can crystallize in multiple forms with different physical properties. mdpi.com

Table 2: Predicted Supramolecular Synthons in a Generic Pyrazole-Amide System

SynthonDonorAcceptorDescription
APyrazole N-HPyrazole NDimer formation via pyrazole rings
BPyrazole N-HAmide C=OChain formation
CAmide N-HPyrazole NChain formation
DAmide N-HAmide C=ODimer formation via amide groups

This interactive table is based on postulated synthons for pyrazole-amides as described in the literature. mdpi.com

Structure-Activity Relationship (SAR) Derivations from Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or computational properties with its biological activity. nih.govfrontiersin.org For a series of N-substituted-3-methyl-4-diazo-5-pyrazolecarboxamides, a QSAR study revealed trends in their antibacterial activity based on computational descriptors. nih.gov

The study found that:

Gram-negative activity showed a trend to be better with decreasing molecular refraction values of the substituents on the carboxamide group. nih.gov

Gram-positive activity tended to be better with increasing values of the IR carbonyl shift, a property that can be calculated computationally. nih.gov

Such studies demonstrate how computational data can be leveraged to establish relationships between chemical structure and biological function, guiding the design of more potent compounds. nih.govnih.gov

Quantum Mechanical Studies for Spectroscopic Interpretation and Validation

Quantum mechanical calculations are essential for the accurate interpretation and validation of experimental spectra. nih.govsci-hub.se By simulating spectra computationally, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (IR and Raman): DFT calculations of vibrational frequencies and their potential energy distribution (PED) allow for a detailed assignment of the infrared and Raman spectra. researchgate.netresearchgate.net This helps to confirm the molecular structure and understand how it changes upon substitution or reaction. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This analysis reveals the nature of electronic transitions within the molecule.

NMR Spectroscopy: Calculating NMR chemical shifts computationally can aid in the assignment of complex experimental ¹H and ¹³C NMR spectra. researchgate.net

These computational-spectroscopic studies provide a powerful synergy, where theory validates experiment and experiment grounds theory, leading to a more complete understanding of the molecule's properties. sci-hub.sesbcollege.ac.in

Applications As Synthetic Intermediates and Reagents

Construction of Diverse Heterocyclic Systems

The unique reactivity of 3-diazopyrazole-4-carboxamide allows it to participate in various cyclization and annulation reactions, leading to the formation of diverse and often novel heterocyclic frameworks. It is a key intermediate for synthesizing fused-ring systems and pyrazole (B372694) derivatives with specific substitution patterns.

The diazo group at the C3 position of the pyrazole ring is a reactive handle for introducing a variety of substituents with high regioselectivity. This allows for the synthesis of pyrazole-4-carboxamides with tailored functionalities, which are valuable in medicinal chemistry and materials science.

One of the primary reactions is the coupling with secondary amines to form stable triazene (B1217601) derivatives. For example, 3-diazopyrazoles react to yield 3-(substituted-triazeno)pyrazole-4-carboxamides. capes.gov.br These reactions demonstrate the utility of the diazo compound as a platform for generating a library of substituted pyrazoles. capes.gov.br The diazo group can also participate in electrophilic and nucleophilic substitution reactions, further expanding its synthetic potential. smolecule.com Research has also explored the synthesis of new 4-diazopyrazole derivatives through the diazotization of corresponding ureas and acetamides, highlighting the accessibility of these versatile starting materials. researchgate.net

Table 1: Examples of Targeted Substitutions on the 3-Diazo Group

ReactantResulting Functional GroupProduct ClassReference
Secondary Amines (e.g., Dimethylamine)Triazeno3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide capes.gov.br
β-NaphtholAzoAzo-coupled pyrazole derivatives researchgate.net
Active Methylene (B1212753) ReagentsSubstituted HydrazonesPyrazolo[5,1-c]-as-triazines (after cyclization) researchgate.net

This compound is an exceptional precursor for building fused heterocyclic systems, particularly those containing triazine rings. The intramolecular cyclization of the diazo group is a common and efficient strategy to form pyrazolo-fused triazines.

A significant application is the synthesis of pyrazolo[3,4-d]-v-triazines. For instance, treatment of 3-diazopyrazoles can lead to the formation of 4-hydroxypyrazolo[3,4-d]-v-triazine, an analog of the biologically important molecule hypoxanthine. capes.gov.br Similarly, diazotization of 5-aminopyrazole derivatives, the precursors to 3-diazopyrazoles, can directly yield fused pyrazolo[4,3-d] capes.gov.brsmolecule.comacs.orgtriazin-4-ones. researchgate.netresearchgate.net This transformation often proceeds in a one-pot reaction, providing an efficient route to these bicyclic systems. researchgate.net

Furthermore, diazopyrazoles can undergo cycloaddition reactions with other molecules to create more complex azole-fused architectures. A notable example is the reaction with enamines, which produces 1,4-dihydroazolo[5,1-c] capes.gov.bracs.orgtandfonline.comtriazines (DATs), a class of compounds with interesting photophysical properties. nih.govmdpi.com Coupling reactions with compounds like β-naphthol can also lead to cyclization, forming naphthoazolo-as-triazine systems. researchgate.net

Table 2: Fused Heterocyclic Systems Derived from Diazopyrazoles

Fused SystemSynthetic StrategyPrecursorReference
Pyrazolo[3,4-d]-v-triazineIntramolecular Cyclization3-Diazopyrazole capes.gov.br
Pyrazolo[4,3-d] capes.gov.brsmolecule.comacs.orgtriazin-4-oneIntramolecular Cyclization5-Aminopyrazole (in situ diazotization) researchgate.netresearchgate.net
Pyrazolo[1,5-c]-as-triazineCoupling and CyclizationDiazotized aminophenylazopyrazole researchgate.net
1,4-Dihydroazolo[5,1-c] capes.gov.bracs.orgtandfonline.comtriazine[3+2] CycloadditionDiazopyrazole and Enamine nih.govmdpi.com
Naphthoazolo-as-triazineCoupling and Cyclization3-Diazopyrazole and β-Naphthol researchgate.net

Annulation reactions are powerful ring-forming strategies in organic synthesis, and this compound serves as a valuable partner in these transformations. Its ability to act as a 1,3-dipole makes it particularly suitable for [3+2] cycloaddition reactions. chim.it

The reaction of diazo compounds with electron-deficient alkenes, such as nitroalkenes, is a known pathway to form five-membered rings like pyrazolines. chim.it A specific and novel application is the reaction between diazopyrazoles and isoxazolyl-derived enamines. This reaction proceeds under mild conditions to afford 1,4-dihydroazolo[5,1-c] capes.gov.bracs.orgtandfonline.comtriazines, which are fluorescent dyes. nih.govmdpi.com This represents a modern [3+2] annulation approach to constructing these non-aromatic fused systems, which were previously considered only as transient intermediates. nih.gov

Intramolecular cyclization is another key pathway for forming new rings. The conversion of 5-aminopyrazole-4-carbonitriles directly to 3,7-dihydro-4H-pyrazolo[3,4-d] capes.gov.brsmolecule.comacs.orgtriazin-4-ones via an in-situ generated diazonium salt is a prime example of an efficient cyclization that builds a fused ring system in a single synthetic operation. researchgate.net Additionally, visible-light-driven photocyclization reactions, which have been demonstrated for aryl azides to achieve N-N bond coupling and form indazole-3-carboxamides, represent an emerging area of cyclization methodology that could be conceptually extended to diazopyrazoles. rsc.org

Triazine and Other Azole-Fused Architectures

Regiospecific Introduction of Advanced Functionalities

The diazo group of this compound is not just a precursor for cyclization but also a highly specific site for introducing other functional groups. This regiospecific functionalization allows chemists to modify the molecule at the C3 position without affecting other parts of the pyrazole or carboxamide moieties.

The diazo functionality can undergo both electrophilic and nucleophilic substitution, making it a versatile anchor point for new chemical entities. smolecule.com A key example is the coupling of diazopyrazoles with active methylene reagents. This reaction introduces a new, functionalized side chain that can subsequently be used in further synthetic transformations, such as cyclization to form fused triazine systems. researchgate.net This two-step process—coupling followed by cyclization—is a powerful strategy for building complex heterocyclic structures from simple precursors.

Another important functionalization is the formation of triazenes through reaction with amines. capes.gov.br This reaction specifically transforms the diazo group into a triazene moiety, which itself can be a pharmacologically active functional group. The ability to introduce these functionalities at a precise location is critical for structure-activity relationship (SAR) studies in drug discovery.

Precursors for the Synthesis of Biologically Relevant Molecules

A significant application of this compound and its precursors is in the synthesis of molecules with potential therapeutic value. The pyrazole scaffold is a well-known pharmacophore, and derivatives synthesized from this diazo compound have shown promise in various biological assays. tandfonline.com

Several pyrazole derivatives synthesized from 3-diazopyrazole precursors have demonstrated significant anti-tumor activity. tandfonline.com For example, triazenopyrazoles derived from 3-diazopyrazoles were found to increase the average survival time in mouse models of L-1210 leukemia by 60-120%. capes.gov.br The compound itself has been investigated for its effects on enzymes involved in purine (B94841) metabolism, such as xanthine (B1682287) oxidase, suggesting a role as a metabolic inhibitor. smolecule.comacs.org This makes it a valuable research tool for biochemical studies and a potential candidate for anticancer drug development. smolecule.com

The versatility of this compound also allows for the synthesis of analogs of naturally occurring biomolecules. The synthesis of 4-hydroxypyrazolo[3,4-d]-v-triazine, an analog of hypoxanthine, is a key example of creating a biologically relevant structure from a diazopyrazole intermediate. capes.gov.br

Table 3: Biologically Relevant Molecules Derived from Diazopyrazole Precursors

Molecule/Derivative ClassBiological Activity/TargetReference
3-TriazenopyrazolesAntileukemic capes.gov.br
Pyrazolo[3,4-d]pyrimidinesAnti-tumor tandfonline.com
4-Hydroxypyrazolo[3,4-d]-v-triazineHypoxanthine Analog capes.gov.br
This compoundEnzyme Inhibition (Xanthine Oxidase) acs.org
N-Substituted Pyrazole-3-carboxamides15-Lipoxygenase Inhibition (Anti-inflammatory) researchgate.net
Pyrazole-4-carboxamide derivativesAntibiofilm (Staphylococcus aureus) researchgate.net

Development of New Methodologies in Modern Organic Synthesis

The unique reactivity of this compound has spurred the development of new and efficient synthetic methodologies. These methods often provide access to complex molecules that were previously difficult to synthesize.

A significant methodological advance is the synthesis of 1,4-dihydroazolo[5,1-c] capes.gov.bracs.orgtandfonline.comtriazines (DATs) from the reaction of diazopyrazoles with enamines. nih.govmdpi.com This reaction established a new, reliable route to these non-aromatic fused systems, which are valuable as fluorescent dyes. The methodology allows for straightforward access to both 4-hydroxy and 4-methoxy derivatives of DATs and opens up possibilities for tuning their photophysical properties. mdpi.com

Another key development is the efficient, often one-pot, synthesis of pyrazolo[4,3-d] capes.gov.brsmolecule.comacs.orgtriazin-4-ones. The direct diazotization of 5-aminopyrazole-4-carbonitriles followed by spontaneous intramolecular cyclization provides a convenient and high-yielding pathway to this important fused heterocyclic core. researchgate.net This method avoids the need to isolate the often unstable diazonium salt intermediate.

The chemistry of spiro[isoindole-1,3'-pyrazoles] has also been explored, leading to new substitution and elimination reactions that provide access to novel spiro- and biaryl derivatives with potential pharmaceutical applications. researchgate.net These new transformations showcase the ongoing expansion of the synthetic toolkit based on pyrazole diazonium chemistry.

Role in Cascade and Multicomponent Reaction Sequences

This compound and its precursors are valuable building blocks in the design of cascade and multicomponent reactions (MCRs), which are efficient processes where multiple bonds are formed in a single operation. nih.govnih.gov These strategies allow for the rapid assembly of complex molecular architectures from simple starting materials, saving time, resources, and energy. nih.gov

A notable application involves the synthesis of pyrazolo[3,4-d] mdpi.combeilstein-archives.orgbeilstein-journals.orgtriazin-4-ones. This is achieved through the diazotization of 3-amino-1H-pyrazole-4-carboxamides, which then undergo an intramolecular cyclization. beilstein-archives.org This process represents a cascade reaction where the initial diazotization enables the subsequent ring-forming step. The stability of the intermediate diazonium salt is a critical factor and is influenced by the substituents on the pyrazole ring. researchgate.net

In the realm of multicomponent reactions, precursors to this compound, such as 5-aminopyrazoles, are extensively used. For instance, a three-component reaction of 5-aminopyrazole, isatin, and a cyclic β-diketone can yield a pyrazolo[3,4-b]pyridine-spiroindolinone nucleus with high regioselectivity. beilstein-journals.org Another example is the three-component reaction of 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione, which produces tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives. beilstein-journals.org

Furthermore, the synthesis of pyrazolo[4,3-e] mdpi.combeilstein-archives.orgresearchgate.nettriazolo[1,5-c]pyrimidines, which are of interest as adenosine (B11128) receptor antagonists, can be achieved through a one-pot multicomponent approach. researchgate.netrsc.org This often involves the cyclocondensation of a 5-amino-4-iminopyrazolo[3,4-d]pyrimidine intermediate with various benzaldehydes. researchgate.net The development of such MCRs is a significant area of research, aiming for environmentally benign processes, for example, by using green solvents and microwave irradiation. researchgate.netx-mol.com

The versatility of these compounds in cascade and multicomponent reactions is highlighted by the diverse range of fused heterocyclic systems that can be synthesized. These reactions often proceed through a sequence of steps such as Michael addition, cyclization, dehydration, and aromatization, all occurring in a single pot. beilstein-journals.org The ability to construct complex scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines underscores the importance of diazopyrazole derivatives and their precursors as key intermediates in modern organic synthesis. mdpi.combeilstein-journals.org

Research Findings on Cascade Reactions:

Starting MaterialReaction TypeProductKey Findings
3-Amino-1H-pyrazole-4-carboxamidesDiazotization/Intramolecular Cyclization3,6-Dihydro-4H-pyrazolo[3,4-d] mdpi.combeilstein-archives.orgbeilstein-journals.orgtriazin-4-onesA cascade process where diazotization is followed by cyclization. beilstein-archives.org
5-Aminopyrazole-4-carbonitrilesDiazotization/Cyclization7-Substituted 3,7-dihydro-4H-pyrazolo[3,4-d] mdpi.combeilstein-archives.orgbeilstein-journals.orgtriazin-4-onesA one-step process with yields influenced by substituents on the pyrazole ring. researchgate.net

Research Findings on Multicomponent Reactions:

ReactantsCatalyst/ConditionsProductKey Findings
5-Aminopyrazole, Isatin, Cyclic β-diketonesp-TSA in aqueous ethanolPyrazolo[3,4-b]pyridine-spiroindolinoneHigh regioselectivity was achieved in this three-component reaction. beilstein-journals.org
5-Aminopyrazole, Arylaldehyde, 2H-thiopyran-3,5(4H,6H)-dioneGlacial acetic acid, ammonium (B1175870) acetate (B1210297)4-Aryl-3-methyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-oneA successful three-component synthesis of a complex heterocyclic system. beilstein-journals.org
5-Amino-4-iminopyrazolo[3,4-d]pyrimidine, BenzaldehydesIodobenzene diacetatePyrazolo[4,3-e] mdpi.combeilstein-archives.orgresearchgate.nettriazolo[1,5-c]pyrimidinesA practical one-pot synthesis suitable for creating key intermediates for adenosine receptor antagonists. researchgate.net
3-Amino-1,2,4-triazole or 5-Amino-1H-pyrazole-4-carboxamide, Aldehydes, Ethyl cyanoacetateUltrasound irradiationDihydro- mdpi.combeilstein-archives.orgresearchgate.nettriazolo[1,5-a]pyrimidines or Pyrazolo[1,5-a]pyrimidinesAn efficient and green synthetic method. bohrium.com

Mechanistic Biological Investigations in Vitro and Cellular Studies

Enzyme Inhibition Pathways

The primary mechanism of action for 3-diazopyrazole-4-carboxamide, also known as pyrazofurin (B1679906), involves the targeted inhibition of enzymes crucial for nucleotide synthesis. Following its entry into the cell, pyrazofurin is phosphorylated to its active form, pyrazofurin-5'-monophosphate (PF-PO4). This active metabolite bears a structural resemblance to key intermediates in nucleotide biosynthesis pathways, allowing it to interfere with their function.

Pyrazofurin, primarily through its phosphorylated metabolite, exerts significant inhibitory effects on several enzymes involved in both pyrimidine (B1678525) and purine (B94841) biosynthesis. Its most well-documented action is the potent inhibition of orotidine-5'-monophosphate (OMP) decarboxylase, a critical enzyme in the de novo synthesis of pyrimidines. researchgate.netaacrjournals.org This inhibition leads to a disruption of the pyrimidine nucleotide pool within the cell.

Beyond its effects on pyrimidine synthesis, pyrazofurin also impacts the purine biosynthesis pathway. The active metabolite, PF-PO4, is a known inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) formyltransferase (also known as phosphoribosylaminoimidazolecarboxamide formyltransferase), an enzyme involved in the later stages of de novo purine synthesis. scispace.comnih.gov Studies in rats have shown that administration of pyrazofurin leads to increased urinary excretion of 5-aminoimidazole-4-carboxamide (AIC), a degradation product of the accumulated AICAR, confirming in vivo inhibition of this pathway. scispace.com In the parasite Plasmodium falciparum, pyrazofurin has been shown to inhibit orotate (B1227488) phosphoribosyltransferase and, in the presence of adenosine (B11128) kinase and ATP, orotidine-5'-phosphate decarboxylase. nih.gov

While the compound's name might suggest interaction with enzymes like xanthine (B1682287) oxidase, direct and potent inhibition is not its primary mechanism. However, studies have investigated its effects alongside related compounds on enzymes like xanthine oxidase, uricase, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). acs.orgacs.org

Table 1: Enzyme Inhibition by this compound (Pyrazofurin) and its Metabolites

EnzymeSystem/OrganismInhibitorInhibition Value
Orotidylate DecarboxylaseGeneralPyrazofurin-5'-monophosphateKi = 5 x 10-9 M aacrjournals.org
AICAR FormyltransferaseRat LiverPyrazofurin-5'-monophosphateKi = 3 x 10-6 M scispace.com
AICAR FormyltransferaseRat Liver SupernatantsPyrazofurin-5'-monophosphate (1 mM)89% Inhibition scispace.com
Orotate PhosphoribosyltransferasePlasmodium falciparumPyrazofurin (20 µM)50% Inhibition nih.gov
Orotidine-5'-phosphate DecarboxylasePlasmodium falciparumPyrazofurin (20 µM) + Adenosine Kinase + ATP73% Inhibition nih.gov

The inhibition of key enzymes by pyrazofurin's active metabolite is primarily achieved through competitive inhibition. aacrjournals.org In this mode, the inhibitor molecule, pyrazofurin-5'-monophosphate, directly competes with the natural substrate for binding to the enzyme's active site. wikipedia.org Due to its structural similarity to the natural substrate (orotidine 5'-monophosphate), PF-PO4 can occupy the active site of OMP decarboxylase, thereby blocking the conversion of OMP to uridine (B1682114) 5'-monophosphate (UMP) and halting the pyrimidine synthesis pathway. aacrjournals.org

The binding and inhibitory activity appear to be dependent on the molecular structure and electronic properties of the inhibitor. For instance, the inhibition of orotidylate decarboxylase by PF-PO4 shows a dependency on the ionization of the heterocyclic ring, with maximal effects observed above a pKa of 6.6. aacrjournals.org This suggests that a specific ionic state of the molecule is required for optimal binding to the enzyme's active site. The di- and triphosphate derivatives of pyrazofurin, however, are not active as inhibitors of orotidylate decarboxylase, indicating a high degree of specificity for the monophosphorylated form. aacrjournals.org

Effects on Nucleotide Metabolism Enzymes (e.g., Xanthine Oxidase, Uricase, Hypoxanthine-guanine phosphoribosyltransferase)

Cellular Response Modulations

The enzymatic inhibition initiated by this compound triggers a cascade of downstream effects on cellular processes, including profound alterations in cellular metabolism and the activation of pathways leading to cell cycle arrest and programmed cell death.

The disruption of nucleotide biosynthesis by pyrazofurin leads to significant and measurable changes in the intracellular concentrations of various metabolites. In cultured mouse L1210 leukemia cells, treatment with 25 µM pyrazofurin results in a dramatic eight-fold accumulation of orotidine (B106555) 5'-monophosphate (OMP) and other intermediates proximal to the enzymatic block. researchgate.net Concurrently, there is a sharp decrease in the levels of downstream pyrimidine products, specifically uridine and cytidine (B196190) nucleotides. researchgate.net For instance, UTP levels in these cells decreased from 600 µM to 35 µM within four hours of pyrazofurin addition. researchgate.net Interestingly, in this specific cell line, the purine pathway appeared to be stimulated, with increases in the cellular concentrations of intermediates like AICAR, IMP, XMP, and GMP. researchgate.net

Studies in head and neck cancer cell lines (HEP-2, UMSCC-14B, and UMSCC-14C) have shown similar effects on pyrimidine levels, with a decrease in intracellular UTP and CTP. medchemexpress.com However, in these cells, pyrazofurin treatment led to an increase in the levels of the purine nucleotides ATP and GTP. medchemexpress.com These findings highlight that while the primary inhibition of pyrimidine synthesis is a consistent effect, the downstream consequences on cellular metabolism can vary between different cell types.

Table 2: Effects of this compound (Pyrazofurin) on Cellular Metabolite Levels

Cell LineMetaboliteEffect
Mouse L1210 Leukemia researchgate.netOrotidine 5'-monophosphate (OMP)Increase (8-fold)
Uridine nucleotides (e.g., UTP)Decrease
Cytidine nucleotides (e.g., CTP)Decrease
AICARIncrease
IMP, XMP, GMPIncrease
ATPNo significant change
Head and Neck Cancer (HEP-2, UMSCC-14B, UMSCC-14C) medchemexpress.comUTPDecrease
CTPDecrease
ATPIncrease
GTPIncrease

The profound metabolic stress caused by nucleotide pool depletion can trigger cellular checkpoints that arrest the cell cycle and, in many cases, lead to programmed cell death, or apoptosis. nih.gov Ribonucleotide biosynthesis inhibitors, including pyrazofurin, have been shown to cause a p53-dependent cell cycle arrest in the G0 or early G1 phase in normal human fibroblasts. nih.gov This arrest occurs in the absence of detectable DNA damage and is characterized by the induction of p53 and the Cdk inhibitor p21. nih.gov Unlike the long-term arrest seen with DNA-damaging agents, the arrest induced by antimetabolites like pyrazofurin is highly reversible upon removal of the compound. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents, as it eliminates damaged or proliferating cells in a controlled manner. mdpi.commdpi.com

The primary interaction of this compound with genetic material is indirect, stemming from its profound disruption of nucleotide biosynthesis rather than direct chemical interaction with the DNA molecule itself. The compound is not typically classified as a DNA alkylating agent, which functions by forming covalent bonds with DNA bases. atdbio.com

The core mechanism is the disruption of both pyrimidine and purine biosynthesis. scispace.com By inhibiting OMP decarboxylase and AICAR formyltransferase, pyrazofurin effectively creates a state of "pyrimidine starvation" and disrupts the balance of the purine pool. researchgate.netscispace.comnih.gov This depletion of essential building blocks for DNA and RNA synthesis inhibits cell proliferation and DNA synthesis. medchemexpress.comadooq.com The resulting nucleotide imbalance can lead to DNA replicative stress, which is a potent trigger for cell cycle arrest and apoptosis. nih.gov Therefore, the "DNA interaction" of pyrazofurin is a consequence of its metabolic interference, which ultimately compromises the integrity and replication of DNA by starving the cell of the necessary precursors.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cultured Cells

Inhibition of Pathogen Virulence Factors (e.g., Biofilm Formation)

The ability of pathogenic bacteria to form biofilms is a significant virulence factor, contributing to chronic infections and increased resistance to antimicrobial agents. Research has explored the potential of 4-diazopyrazole derivatives as anti-biofilm agents.

A study investigating a series of 4-diazopyrazole derivatives demonstrated their activity against staphylococcal biofilms. nih.gov All tested compounds showed activity against reference Staphylococcus strains at a concentration of 25 µg/ml. nih.gov The susceptibility of these biofilms was assessed using crystal violet and methylthiazotetrazolium (MTT) staining methods. nih.gov

One particular derivative, identified as 4-NO2 (compound 1c), was also evaluated for its effect on Candida albicans, a pathogenic yeast known for its ability to form biofilms. nih.gov This compound was first assessed for its ability to inhibit germ tube formation, a critical step in biofilm development for C. albicans. nih.gov While it showed notable activity as a germ tube inhibitor, its efficacy against mature C. albicans biofilms was weak, with activity observed only at a higher concentration of 100 µg/ml. nih.gov

These findings suggest that 4-diazopyrazole derivatives represent an interesting class of compounds for the development of new agents targeting biofilm-related infections, particularly those caused by staphylococci. nih.gov

Table 1: Anti-biofilm Activity of 4-Diazopyrazole Derivatives

Compound Class Target Organism Key Findings Concentration Reference
4-Diazopyrazole derivatives Staphylococcus spp. Active against reference biofilm strains 25 µg/ml nih.gov
4-NO2 (compound 1c) Candida albicans Weak activity against mature biofilms 100 µg/ml nih.gov
4-NO2 (compound 1c) Candida albicans Notable germ tube inhibitor Not specified nih.gov

Anti-Microbial Mechanism of Action in In Vitro Models (e.g., Anti-mycobacterial activity)

Based on the conducted research, no specific studies on the in vitro anti-mycobacterial mechanism of action for "this compound" are publicly available. Investigations into the anti-mycobacterial properties of other pyrazole-containing compounds have been reported, but these are structurally distinct from this compound.

For instance, a pyrazole (B372694) derivative identified as NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) has been shown to inhibit the growth of intracellular Mycobacterium tuberculosis by inducing autophagy. nih.gov Another study focused on indole-4-carboxamides, which act as prodrugs of a tryptophan antimetabolite, demonstrating a different mechanism of action against M. tuberculosis. nih.gov However, these findings cannot be directly extrapolated to this compound due to structural differences.

Anti-Inflammatory and Other Mechanistic Investigations in Cellular Models (if applicable)

There are no specific studies available in the public domain detailing the anti-inflammatory effects or other mechanistic investigations of "this compound" in cellular models. While the broader class of pyrazole derivatives is known to possess anti-inflammatory properties, specific data for this compound, such as its effects on cytokine production (e.g., IL-6, TNF-α) in cell lines like macrophages, is not documented in the available literature. General studies on the anti-inflammatory mechanisms of various compounds often involve assessing their impact on signaling pathways like NF-κB and the production of inflammatory mediators in cellular models, but such specific investigations for this compound have not been reported. nih.govfrontiersin.org

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 3-diazopyrazole-4-carboxamide traditionally involves the diazotization of its precursor, 3-amino-1H-pyrazole-4-carboxamide. chemicalbook.com Future research in this area is increasingly focused on "green chemistry" principles to enhance efficiency and sustainability.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrazole (B372694) derivatives. scispace.comresearchgate.net This technique, particularly when coupled with solvent-free conditions, presents a greener alternative to conventional heating methods. scispace.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs, which involve the one-pot combination of three or more starting materials, offer significant advantages in terms of atom economy and step economy. nih.gov Developing an MCR strategy for the direct synthesis of this compound or its immediate precursors would represent a major leap in efficiency.

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.comacs.org Research into aqueous-based synthetic methods for pyrazoles is ongoing, with various catalysts and reaction conditions being explored to facilitate reactions in this environmentally benign solvent. thieme-connect.comacs.org

Novel Catalytic Systems: The exploration of new catalysts, such as heterogeneous catalysts, nanocatalysts, and reusable catalysts like Bi2O3/ZrO2, can lead to milder reaction conditions, easier product purification, and reduced waste generation. thieme-connect.comrsc.org

Table 1: Green Synthetic Approaches for Pyrazole Derivatives
ApproachDescriptionAdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reactions.Reduced reaction times, increased yields. scispace.comresearchgate.net
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more reactants.High atom and step economy, reduced waste. nih.gov
Aqueous Media SynthesisUses water as the reaction solvent.Environmentally friendly, safe, and inexpensive. thieme-connect.comacs.org
Novel CatalysisEmploys heterogeneous, nano, or reusable catalysts.Mild conditions, easy catalyst recovery, sustainability. thieme-connect.comrsc.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The diazo group in this compound is a versatile functional group that can participate in a wide range of chemical transformations. While some of its reactivity is known, there remains a vast, unexplored chemical space.

Future research should focus on:

Cycloaddition Reactions: The diazo group is a classic 1,3-dipole and can undergo cycloaddition reactions with various dipolarophiles to construct more complex heterocyclic systems. smolecule.com A systematic investigation into its reactivity with a broader range of alkenes, alkynes, and other unsaturated systems is warranted.

Reactions with Nucleophiles: The diazo group can react with a variety of nucleophiles, leading to substitution products. smolecule.com Exploring its reactions with a diverse set of nucleophiles under different conditions could unveil novel synthetic methodologies.

Intramolecular Transformations: Depending on the substituents on the pyrazole ring, intramolecular reactions involving the diazo and carboxamide groups could lead to novel fused heterocyclic systems. For instance, the formation of pyrazolo[5,1-c] scispace.comnih.govthieme-connect.comtriazines from the reaction of pyrazole-5-diazonium salts with enamines highlights the potential for such cyclizations. researchgate.net

Metal-Catalyzed Reactions: The use of transition metal catalysts can mediate a variety of transformations of diazo compounds, including carbene and nitrene transfer reactions. Applying these methodologies to this compound could open up new avenues for functionalization.

Advanced Computational Modeling for Predictive Research and Drug Design Applications

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. scielo.org.mxrjraap.com For this compound, these techniques can provide profound insights and guide experimental work.

Future research opportunities include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound. This can help in understanding its reaction mechanisms and predicting its behavior in different chemical environments.

Molecular Docking and Virtual Screening: If this compound or its derivatives are investigated as potential therapeutic agents, molecular docking can be used to predict their binding modes and affinities to biological targets. scielo.org.mxfrontiersin.org This can help in identifying potential protein targets and in prioritizing compounds for experimental screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of this compound derivatives with their biological activities. frontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds.

De Novo Drug Design: Advanced computational techniques, including deep learning, can be used for the de novo design of novel molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.gov

Table 2: Computational Modeling Techniques in Drug Design
TechniqueApplicationPotential for this compoundReference
Quantum MechanicsCalculation of electronic structure and reactivity.Understanding reaction mechanisms and spectroscopic properties. researchgate.net
Molecular DockingPredicting ligand-protein interactions.Identifying potential biological targets and binding modes. scielo.org.mxfrontiersin.org
QSARCorrelating chemical structure with biological activity.Predicting the activity of novel derivatives. frontiersin.org
Deep LearningDe novo design of molecules with desired properties.Generating novel drug candidates with high efficacy and safety. nih.gov

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

While pyrazole derivatives are known to exhibit a broad spectrum of biological activities, the specific molecular mechanisms of action for many of these compounds, including this compound, are not well understood. researchgate.net

Future research should aim to:

Identify Biological Targets: A crucial first step is to identify the specific cellular components (e.g., enzymes, receptors) with which this compound and its derivatives interact. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational target prediction.

Systems Biology Approaches: Systems biology integrates data from various "-omics" platforms (genomics, proteomics, metabolomics) to provide a holistic view of how a compound affects a biological system. xiahepublishing.comnih.govmdpi.com Applying these approaches can help to unravel the complex network of interactions and pathways modulated by this compound.

Investigate Enzyme Inhibition: The related compound, 5-diazoimidazole-4-carboxamide (B1140617), has been shown to inhibit enzymes involved in purine (B94841) metabolism, such as xanthine (B1682287) oxidase. acs.orgacs.org A thorough investigation of the inhibitory potential of this compound against a panel of enzymes could reveal its mechanism of action and therapeutic potential.

Explore Anti-Biofilm Activity: Some pyrazole-4-carboxamide derivatives have demonstrated the ability to reduce biofilm formation in pathogenic bacteria like Staphylococcus aureus. researchgate.net Further studies are needed to understand the molecular basis of this activity and to optimize the structure of this compound for enhanced anti-biofilm efficacy.

Design of Next-Generation Chemical Probes and Intermediates for Bio-Organic Chemistry

Chemical probes are small molecules used to study and manipulate biological systems. nih.goveduxchange.nl The unique reactivity of this compound makes it an excellent candidate for the development of novel chemical probes.

Future directions in this area include:

Activity-Based Probes: The reactive diazo group can be exploited to design activity-based probes that covalently label the active site of specific enzymes. This can be a powerful tool for enzyme profiling and target identification.

Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the this compound scaffold, affinity-based probes can be developed to visualize and isolate specific protein targets. frontiersin.org

Photoaffinity Labeling: The diazo group can be photochemically activated to generate a highly reactive carbene, which can then form a covalent bond with nearby molecules. This property can be harnessed to design photoaffinity probes for studying ligand-receptor interactions.

Versatile Synthetic Intermediate: this compound can serve as a versatile intermediate for the synthesis of a wide range of other heterocyclic compounds with potential biological activity. Its precursor, 3-amino-1H-pyrazole-4-carboxamide, is already recognized as an important intermediate in the synthesis of pharmacologically relevant molecules. chemicalbook.com

Q & A

What are the optimal synthetic pathways and reaction conditions for 3-Diazopyrazole-4-carboxamide?

Basic Research Focus:
The synthesis of this compound requires precise control of reaction parameters. Key steps include:

  • Temperature and pH Control : Maintaining temperatures between 20–40°C and neutral to slightly acidic pH (6.5–7.0) to stabilize diazo intermediates and minimize side reactions .
  • Catalysts : Use of palladium or copper catalysts for cross-coupling reactions involving heterocyclic components .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
    Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 8.2 ppm for pyrazole protons) and high-resolution mass spectrometry (HRMS) .

How can structural modifications enhance the bioactivity of this compound?

Advanced Research Focus:
Modifying substituents on the pyrazole core or carboxamide group can alter biological interactions:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl groups at the 3-position improve metabolic stability and target binding (e.g., enzyme inhibition) .
  • Bulkier Substituents : Introducing aryl or alkyl chains on the carboxamide nitrogen enhances selectivity for kinase targets .
  • Methodology : Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated by in vitro assays like ELISA or SPR .

What analytical techniques resolve contradictions in spectral data for this compound derivatives?

Advanced Research Focus:
Discrepancies in NMR or MS data often arise from tautomerism or impurities:

  • Dynamic NMR : Resolves tautomeric equilibria (e.g., pyrazole ring proton exchange) by analyzing temperature-dependent shifts .
  • 2D-COSY and HSQC : Assigns ambiguous proton and carbon signals, especially in crowded aromatic regions .
  • HPLC-MS Coupling : Detects trace impurities (e.g., diazo byproducts) with limits of detection (LOD) <0.1% .

How does the carboxamide group influence reactivity in heterocyclic coupling reactions?

Basic Research Focus:
The carboxamide moiety acts as both a directing group and stabilizer:

  • Directing Effects : Orients cross-coupling reactions (e.g., Suzuki-Miyaura) to the 4-position of the pyrazole ring .
  • Hydrogen Bonding : Stabilizes transition states in nucleophilic substitutions, improving yields by 15–20% .
  • Side Reactions : Competing hydrolysis of the amide bond under basic conditions requires buffered aqueous phases (pH 5–6) .

What are the methodological challenges in crystallizing this compound derivatives?

Advanced Research Focus:
Crystallization difficulties stem from conformational flexibility:

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to reduce polarity and induce slow nucleation .
  • Cocrystallization Agents : Additives like succinic acid improve lattice stability via hydrogen bonding .
  • Single-Crystal X-ray Diffraction (SCXRD) : Confirms absolute configuration and dihedral angles (e.g., 85–90° between pyrazole and carboxamide planes) .

How can computational models predict the environmental stability of this compound?

Advanced Research Focus:

  • DFT Calculations : Predict degradation pathways (e.g., photolysis half-life >100 hours under UV light) .
  • QSAR Models : Correlate logP values (1.5–2.5) with soil adsorption coefficients (Koc = 200–500 mL/g) .
  • Experimental Validation : Accelerated stability testing under varied pH, temperature, and light conditions .

What strategies mitigate side reactions during diazo group incorporation?

Basic Research Focus:

  • Low-Temperature Diazotization : Conduct reactions at 0–5°C to prevent diazo decomposition .
  • Stabilizing Agents : Add sodium nitrite incrementally with catalytic iodide salts to suppress nitrosation byproducts .
  • In Situ Trapping : Use tert-butyl nitrite to generate diazo intermediates directly, avoiding isolation .

How do structural analogs of this compound compare in biological assays?

Advanced Research Focus:

  • Anticancer Activity : Analogues with 3-chlorophenyl substituents show IC50 values 10-fold lower than parent compounds in MCF-7 cells .
  • Antimicrobial Efficacy : Pyrazole-thiazole hybrids exhibit MICs of 2–4 µg/mL against Gram-positive pathogens .
  • Data Normalization : Use Z-score analysis to standardize assay results across labs, addressing variability in IC50 reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.